Lixisenatide acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C217H351N61O67S |

|---|---|

Poids moléculaire |

4919 g/mol |

Nom IUPAC |

acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C215H347N61O65S.C2H4O2/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123;1-2(3)4/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231);1H3,(H,3,4)/t115-,116-,117-,118+,119+,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,172-,173-,174-,175-;/m0./s1 |

Clé InChI |

VPSIVNDHXWZQSK-UDBQHKEXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CN=CN8)N.CC(=O)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CN=CN8)N.CC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Lixisenatide Acetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of lixisenatide acetate, a glucagon-like peptide-1 (GLP-1) receptor agonist utilized in therapeutic and research settings. The following sections detail the chemical synthesis via solid-phase peptide synthesis (SPPS), purification strategies using reversed-phase high-performance liquid chromatography (RP-HPLC), and analytical characterization techniques.

Lixisenatide: A GLP-1 Receptor Agonist

Lixisenatide is a synthetic peptide consisting of 44 amino acids and acts as a selective agonist for the GLP-1 receptor.[1] Activation of the GLP-1 receptor in pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin secretion.[2][3] This mechanism of action makes lixisenatide a valuable tool in the study and treatment of type 2 diabetes mellitus.

Mechanism of Action: GLP-1 Receptor Signaling

Upon binding of lixisenatide to the GLP-1 receptor, a conformational change activates the associated Gαs protein subunit. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[2][3][4] The activation of this pathway ultimately results in enhanced insulin gene transcription and exocytosis of insulin-containing granules from the β-cell.[4]

Synthesis of Lixisenatide

For research purposes, lixisenatide is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Overall Synthesis Workflow

The synthesis of lixisenatide follows a cyclical process of deprotection, coupling, and washing steps, culminating in the cleavage of the full-length peptide from the resin and removal of side-chain protecting groups.

Experimental Protocol for Solid-Phase Synthesis

The following is a representative protocol for the manual synthesis of lixisenatide on a Rink Amide resin, which yields a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA Resin

-

Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Boc, Trt, tBu)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HOBt (1-Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)[7]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.[5]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the resin's linker.[5][7] Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling: Couple the first amino acid, Fmoc-Lys(Boc)-OH, to the deprotected resin. Activate the amino acid with coupling reagents (e.g., 3 equivalents of Fmoc-Lys(Boc)-OH, HOBt, and DIC in DMF) and add it to the resin.[5] Allow the reaction to proceed for 2 hours at room temperature.[5] Monitor the coupling completion using a ninhydrin test.[5]

-

Chain Elongation: Repeat the following cycle for each subsequent amino acid in the lixisenatide sequence: a. Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.[7] b. Washing: Wash the resin with DMF and DCM. c. Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (e.g., HOBt/DIC or HATU/DIPEA).[5]

-

Capping (Optional but Recommended): To minimize the formation of deletion-sequence impurities, a capping step can be introduced after specific coupling cycles, particularly after the coupling of Arg(20), Glu(17), Gln(13), Leu(10), and/or Gly(4).[6] This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 2% v/v acetic anhydride and 1% v/v DIPEA for 10 minutes).[6]

-

Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[7][8]

-

Precipitation and Isolation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude lixisenatide under vacuum.[5]

Purification of Lixisenatide

The crude lixisenatide product contains the target peptide along with various impurities from incomplete reactions or side reactions during synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide to a high degree of purity.[9]

General Principles of RP-HPLC Purification

RP-HPLC separates molecules based on their hydrophobicity. The crude peptide is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase (e.g., silica gel functionalized with C8 or C18 alkyl chains).[9] A gradient of increasing organic solvent (typically acetonitrile) in the mobile phase is used to elute the components. More hydrophobic molecules are retained longer on the column and elute at higher organic solvent concentrations.

Experimental Protocols for RP-HPLC Purification

Multiple RP-HPLC methods can be employed for the purification of lixisenatide. The choice of stationary and mobile phases can significantly impact the separation efficiency.

Method 1: Two-Step Purification with Phenyl Silane and C18 Columns

This method utilizes two sequential HPLC steps to achieve high purity.

-

Step 1: Initial Purification [9]

-

Column: Phenyl silane bonded silica gel.[9]

-

Mobile Phase A: A methanol/phosphate buffer containing D-tartrate (e.g., 10% methanol in 90% aqueous solution of 30mM D-tartrate and 40mM potassium primary phosphate, adjusted to pH 2.5 with phosphoric acid).[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient: A linear gradient of increasing Mobile Phase B.

-

Detection: UV at 220 nm or 280 nm.[9]

-

Procedure: Dissolve the crude lixisenatide in water and inject it onto the equilibrated column. Collect fractions corresponding to the main peak.

-

-

Step 2: Salt Exchange and Final Polishing [9]

-

Column: Alkyl silane bonded silica gel (e.g., C8 or C18).[9]

-

Mobile Phase A: An aqueous solution of glacial acetic acid (e.g., 0.1-0.3% v/v).[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% B to 35% B over a specified time).[9]

-

Procedure: Pool the fractions from Step 1 and inject them onto the second column. Collect the purified lixisenatide peak.

-

Final Step: Lyophilize the collected fractions to obtain pure this compound as a white powder.

-

| Parameter | Step 1: Initial Purification[9] | Step 2: Salt Exchange & Polishing[9] |

| Stationary Phase | Phenyl silane bonded silica gel | Alkyl silane bonded silica gel (C8 or C18) |

| Mobile Phase A | Methanol/D-tartrate/phosphate buffer (pH 2.5-3.5) | 0.1-0.3% (v/v) aqueous glacial acetic acid |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Detection | UV at 220 nm or 280 nm | UV at 220 nm or 280 nm |

| Purity Achieved | Intermediate | >98.5% |

| Overall Yield | - | Approximately 16-17% (from crude) |

Analytical Characterization of Lixisenatide

After purification, it is crucial to verify the identity and purity of the synthesized lixisenatide. This is typically achieved using analytical RP-HPLC coupled with mass spectrometry (MS).

LC-MS/MS for Identity and Purity Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for confirming the molecular weight of the synthesized peptide and for quantifying its purity.[10]

Experimental Protocol for LC-MS/MS Analysis [10]

-

Liquid Chromatography:

-

Mass Spectrometry:

| Parameter | Value[10] |

| LC Column | BioZen™ 2.6 μm Peptide XB-C18 (100 x 2.1 mm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 25% to 50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Positive |

| MRM Transition | m/z 810.8 → 129.2 |

| Lower Limit of Quantification | 10 ng/mL in rat plasma |

| Extraction Recovery | >98.8% from rat plasma |

This comprehensive guide provides researchers with the fundamental knowledge and detailed protocols required for the successful synthesis, purification, and characterization of this compound for a variety of research applications. The provided methods, when executed with care, can yield high-purity lixisenatide suitable for in vitro and in vivo studies.

References

- 1. Glucagon-like peptide-1 receptor activation stimulates PKA-mediated phosphorylation of Raptor and this contributes to the weight loss effect of liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102558338B - Method for synthesizing lixisenatide - Google Patents [patents.google.com]

- 6. WO2019197469A1 - Lixisenatide synthesis with capping - Google Patents [patents.google.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. CN105713082A - Preparation method of lixisenatide - Google Patents [patents.google.com]

- 9. CN102875663B - Purification method of lixisenatide - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of Lixisenatide Acetate on the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixisenatide acetate, a glucagon-like peptide-1 receptor (GLP-1R) agonist, plays a significant role in the management of type 2 diabetes. Its therapeutic efficacy is rooted in its specific interaction with the GLP-1R, a Class B G protein-coupled receptor (GPCR), leading to a cascade of downstream signaling events that regulate glucose homeostasis. This technical guide provides a comprehensive overview of the molecular mechanism of action of Lixisenatide on the GLP-1R, detailing its binding kinetics, downstream signaling pathways, and the structural basis of their interaction. This document synthesizes quantitative data from various sources into comparative tables, outlines detailed experimental protocols for key assays, and employs visualizations to illustrate complex biological processes, serving as a critical resource for researchers in the field of metabolic disease and drug development.

Introduction to Lixisenatide and the GLP-1 Receptor

Lixisenatide is a synthetic analogue of exendin-4, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It is a potent and selective agonist for the GLP-1R.[1] Structurally, Lixisenatide is a 44-amino-acid peptide that is amidated at the C-terminus and features the addition of six lysine residues at this terminus, a modification that confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][3] This resistance prolongs its half-life compared to native GLP-1.[4]

The GLP-1R is a crucial regulator of glucose metabolism and is primarily expressed in pancreatic beta cells, but also found in other tissues including the brain, heart, and gastrointestinal tract. Activation of the GLP-1R by agonists like Lixisenatide initiates a series of physiological responses that contribute to glycemic control, including glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[5][6]

Binding Characteristics of Lixisenatide to GLP-1R

The interaction of Lixisenatide with the GLP-1R is characterized by high affinity, which is a key determinant of its potency and duration of action.

Binding Affinity

Receptor binding studies have demonstrated that Lixisenatide binds to the human GLP-1 receptor with an affinity approximately four-fold greater than that of native GLP-1.[2][4] One study reported a median inhibitory concentration (IC50) of 1.4 nM for Lixisenatide in displacing a radiolabeled ligand from the human GLP-1 receptor.[2] In a direct comparison, Lixisenatide and its parent compound, exendin-4, showed equal binding affinity for the GLP-1R.[7]

Table 1: Comparative Binding Affinities (IC50/Ki) of GLP-1R Agonists

| Ligand | IC50 (nM) | Ki (nM) | Cell Line | Radioligand | Source |

| Lixisenatide | 1.4 | - | Not Specified | [125I]GLP-1 | [2] |

| Exenatide (Exendin-4) | 0.55 | - | Not Specified | [125I]GLP-1 | [2] |

| 1.3 | - | CHO-K1 | [125I]GLP-1 | [8] | |

| Liraglutide | 0.11 | - | Not Specified | [125I]GLP-1 | [2] |

| Semaglutide | - | 1.13 (µM) | CHO-K1 | [125I]GLP-1 | [8] |

| Native GLP-1 | 0.35 | - | Not Specified | [125I]GLP-1 | [2] |

| 1.18 | - | CHO-K1 | [125I]GLP-1 | [8] |

Note: Data are compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.

Structural Basis of Interaction

As a direct cryo-electron microscopy (cryo-EM) structure of Lixisenatide bound to the GLP-1R is not publicly available, the structure of its parent compound, exendin-4, in complex with the GLP-1R provides a valuable model for understanding the key molecular interactions. The cryo-EM structure reveals that exendin-4, as a continuous alpha-helix, binds in a pocket formed by the N-terminal extracellular domain (ECD) and the transmembrane (TM) domain of the receptor.[9][10][11]

The C-terminus of exendin-4 interacts with the ECD, while its N-terminus penetrates deep into the TM core, making extensive contacts with residues in TM1, TM2, TM3, TM5, TM6, TM7, and extracellular loop 2 (ECL2).[9] These interactions are crucial for receptor activation. The high degree of sequence homology between Lixisenatide and exendin-4 suggests that these fundamental binding interactions are conserved. The C-terminal extension of six lysine residues in Lixisenatide may form additional interactions that contribute to its binding kinetics.

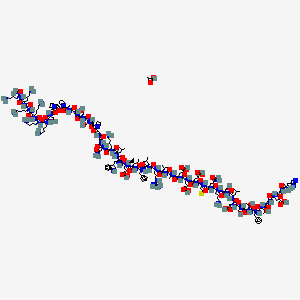

Diagram of Lixisenatide Binding to GLP-1R (Inferred from Exendin-4)

Caption: Inferred binding model of Lixisenatide to the GLP-1R based on exendin-4 structural data.

Downstream Signaling Pathways

Upon binding of Lixisenatide, the GLP-1R undergoes a conformational change that triggers intracellular signaling cascades. The primary pathway involves the activation of Gαs, leading to the production of cyclic adenosine monophosphate (cAMP). However, other pathways, including those involving β-arrestin and ERK1/2, are also engaged.

Gαs/cAMP Pathway

The canonical signaling pathway for GLP-1R activation is the coupling to the stimulatory G protein, Gαs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin secretion from pancreatic β-cells.

While Lixisenatide and exendin-4 exhibit similar binding affinities, studies have shown that Lixisenatide is approximately 5-fold less potent in stimulating cAMP signaling compared to exendin-4.[7]

Table 2: Comparative Potency (EC50) for cAMP Accumulation

| Ligand | EC50 (nM) | Cell Line | Assay Method | Source |

| Lixisenatide | ~5x higher than Exenatide | Not Specified | Not Specified | [7] |

| Exenatide (Exendin-4) | 0.1 | Beta TC6 | HTRF | [12] |

| Liraglutide | - | - | - | - |

| Semaglutide | - | - | - | - |

| Native GLP-1 (7-37) | 0.072 | Beta TC6 | HTRF | [12] |

Note: A comprehensive head-to-head comparison of EC50 values across all major GLP-1R agonists in a single study is limited. The data presented is indicative of relative potencies.

Diagram of the Gαs/cAMP Signaling Pathway

References

- 1. Pharmacological profile of lixisenatide: A new GLP-1 receptor agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparative Assessment of Lixisenatide, Exenatide, and Liraglutide Pen Devices: A Pilot User-Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Dynamics of GLP-1R peptide agonist engagement are correlated with kinetics of G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Lixisenatide Acetate: A Technical Guide to GLP-1 Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its interaction with the GLP-1 receptor (GLP-1R), a Class B G protein-coupled receptor (GPCR). This technical guide provides an in-depth analysis of the binding affinity and kinetics of lixisenatide to the GLP-1R, offering a comprehensive resource for researchers and professionals in the field of drug development. The document details quantitative binding parameters, experimental methodologies, and the associated signaling pathways.

Lixisenatide is a synthetic analogue of exendin-4, a peptide originally isolated from the saliva of the Gila monster.[1] It is designed to resist degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby prolonging its physiological activity.[2] Its mechanism of action involves activating the GLP-1R, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.[3][4]

Binding Affinity of Lixisenatide to the GLP-1 Receptor

The binding affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. For lixisenatide, this has been characterized using various in vitro assay systems.

Quantitative Binding Affinity Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 1.4 nM | CHO-K1 cells expressing human GLP-1R | [1] |

| Binding Affinity | ~4-fold greater than native GLP-1 | In vitro studies | [2][3] |

| Equilibrium Dissociation Constant (Kd) | log Kd = -9.0 ± 0.1 | HEK293-SNAP-GLP-1R cells | [5] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (equilibrium dissociation constant) is a direct measure of binding affinity.

A key study directly comparing lixisenatide to its parent compound, exendin-4, found that they exhibit equal binding affinity for the human GLP-1 receptor.[5][6] This finding is significant as it suggests that the differences in their clinical profiles may arise from downstream signaling events rather than from their initial binding to the receptor.

Binding Kinetics of Lixisenatide to the GLP-1 Receptor

Binding kinetics, which encompass the rates of association (kon) and dissociation (koff) of a ligand to its receptor, provide a more dynamic understanding of the drug-receptor interaction than affinity measurements alone. The residence time of a drug at its receptor, which is inversely related to the dissociation rate (1/koff), can significantly influence the duration of its pharmacological effect.

Quantitative Binding Kinetics Data

Experimental Protocols

The determination of lixisenatide's binding affinity and kinetics involves sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is a "gold standard" for quantifying the affinity of an unlabeled ligand (lixisenatide) by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.[6]

Objective: To determine the inhibitory constant (Ki) of lixisenatide for the GLP-1 receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line overexpressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity GLP-1R ligand labeled with a radioisotope, such as [125I]-exendin(9-39).

-

Unlabeled Ligand: Lixisenatide acetate.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Culture cells expressing the GLP-1R, harvest them, and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled GLP-1R agonist (e.g., exendin-4) to saturate the receptors.

-

Competitive Binding: Receptor membranes, radioligand, and a range of concentrations of lixisenatide.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the lixisenatide concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a sensitive, homogeneous assay format used to study molecular interactions, including ligand-receptor binding.

Objective: To determine the binding affinity and kinetics of lixisenatide to the GLP-1R.

Materials:

-

Receptor: SNAP-tagged human GLP-1R expressed in a suitable cell line (e.g., HEK293). The SNAP-tag allows for specific covalent labeling with a fluorescent donor.

-

Donor Fluorophore: A long-lifetime fluorescent donor (e.g., a terbium cryptate) that specifically labels the SNAP-tagged receptor.

-

Acceptor Ligand: A fluorescently labeled GLP-1R antagonist (e.g., exendin(9-39)-FITC) that acts as the acceptor fluorophore.

-

Competitor Ligand: Unlabeled lixisenatide.

-

Assay Plate: Low-volume 384-well plates.

-

TR-FRET Plate Reader: An instrument capable of time-resolved fluorescence measurements.

Procedure:

-

Cell Plating: Seed HEK293-SNAP-GLP-1R cells into 384-well plates.

-

Receptor Labeling: Incubate the cells with the terbium cryptate donor to label the SNAP-tagged receptors.

-

Competition Binding: Add a fixed concentration of the fluorescent antagonist (acceptor) and varying concentrations of lixisenatide to the wells.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence emission of both the donor and the acceptor using a TR-FRET plate reader after a time delay to reduce background fluorescence.

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the lixisenatide concentration.

-

Determine the IC50 value from the competition curve.

-

For kinetic analysis, monitor the TR-FRET signal over time after the addition of the ligands to determine association and dissociation rates.

-

GLP-1 Receptor Signaling Pathways

Upon binding of lixisenatide, the GLP-1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling of the receptor to the stimulatory G protein, Gαs.

G-protein Signaling Cascade

-

Gαs Activation: Lixisenatide binding promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

-

Adenylate Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase (AC), an enzyme that converts ATP to cyclic AMP (cAMP).

-

cAMP-Mediated Effects: The increase in intracellular cAMP levels activates two main downstream effectors:

-

Protein Kinase A (PKA): PKA phosphorylates various substrates, leading to the potentiation of glucose-stimulated insulin secretion.

-

Exchange Protein Directly Activated by cAMP (Epac): Epac activation also contributes to the enhancement of insulin exocytosis.

-

Studies have shown that while lixisenatide and exendin-4 have similar binding affinities, lixisenatide is approximately five-fold less potent in stimulating cAMP production.[5][6] This suggests a difference in the efficiency of receptor-G protein coupling or adenylate cyclase activation between the two agonists.

β-Arrestin Recruitment

In addition to G-protein coupling, agonist binding to GPCRs can also lead to the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization and internalization, and can also initiate G-protein-independent signaling pathways.

Comparative studies have indicated that lixisenatide causes a modest reduction in β-arrestin-2 recruitment to the GLP-1R compared to exendin-4.[5] This difference in β-arrestin engagement, although slight, may contribute to the distinct downstream effects and trafficking patterns observed for lixisenatide, such as a slower recycling of the GLP-1R to the plasma membrane.[5][6]

Conclusion

This compound is a potent GLP-1 receptor agonist with a binding affinity comparable to its parent compound, exendin-4, and approximately four-fold greater than native GLP-1. While its binding kinetics (association and dissociation rates) do not significantly differ from exendin-4, lixisenatide exhibits a lower potency in stimulating cAMP production and a slightly reduced recruitment of β-arrestin-2. These nuances in its interaction with the GLP-1R and the subsequent signaling cascades likely contribute to its unique pharmacological profile. A thorough understanding of these molecular interactions, as detailed in this guide, is paramount for the rational design and development of next-generation incretin-based therapies.

References

- 1. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lixisenatide, a novel GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lixisenatide requires a functional gut-vagus nerve-brain axis to trigger insulin secretion in controls and type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Signalling, trafficking and glucoregulatory properties of glucagon-like peptide-1 receptor agonists exendin-4 and lixisenatide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacology of Lixisenatide Acetate

Introduction

Lixisenatide is a potent, selective, and short-acting glucagon-like peptide-1 (GLP-1) receptor agonist used as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[1][2] Structurally, it is a synthetic analogue of exendin-4, a peptide originally isolated from the Gila monster's saliva, modified with six C-terminal lysine residues to resist degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][4] This modification extends its half-life compared to native GLP-1.[1] This technical guide provides an in-depth overview of the preclinical pharmacology of lixisenatide, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile established in non-clinical studies.

Mechanism of Action

Lixisenatide exerts its therapeutic effects by acting as a GLP-1 receptor agonist, mimicking the actions of the endogenous incretin hormone GLP-1.[2][5] Its mechanism involves several key pathways that collectively improve glucose homeostasis.[2] Upon binding to and activating GLP-1 receptors, primarily located on pancreatic beta cells, lixisenatide initiates a cascade of intracellular events.[2][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin secretion.[5]

Simultaneously, lixisenatide suppresses the secretion of glucagon from pancreatic alpha cells in a glucose-dependent manner, which reduces hepatic glucose production.[2][6] A pronounced and sustained effect of lixisenatide is the delay of gastric emptying, which slows the rate of glucose absorption after meals and significantly contributes to the control of postprandial glucose excursions.[6][7][8] Furthermore, activation of GLP-1 receptors in the brain promotes satiety, which can lead to reduced food intake.[2]

Pharmacodynamics

The pharmacodynamic profile of lixisenatide has been extensively characterized in a range of in vitro and in vivo preclinical models.

Receptor Binding & Potency

Receptor binding studies have demonstrated that lixisenatide is a potent and selective agonist for the human GLP-1 receptor. It exhibits a high binding affinity, which is approximately four times greater than that of native GLP-1.[3][4][9]

| Parameter | Species/System | Value | Reference |

| IC₅₀ (GLP-1 Receptor) | Human (CHO-K1 cells) | 1.4 nM | [3][10] |

| ED₅₀ (Oral Glucose Tolerance) | db/db mice | 0.021 nmol/kg | [10] |

Table 1: Lixisenatide GLP-1 Receptor Binding Affinity and In Vivo Potency.

Effects on Pancreatic Beta-Cells

Preclinical studies provide strong evidence that lixisenatide supports beta-cell health and function. In animal models of type 2 diabetes, such as db/db mice and Zucker Diabetic Fatty (ZDF) rats, chronic administration of lixisenatide preserved pancreatic beta-cell mass by stimulating islet cell proliferation and inhibiting apoptosis.[3][11] In vitro, lixisenatide protected the rat-derived INS-1 beta-cell line from both lipid- and cytokine-induced apoptosis.[11][12] Furthermore, in studies using human islets transplanted into immunodeficient mice, lixisenatide treatment improved human beta-cell function and survival, accelerating the restoration of normoglycemia.[11][13]

Glycemic Control

In various animal models of diabetes, lixisenatide demonstrated robust effects on glycemic control. It prevented the progressive decline in glucose tolerance in db/db mice and significantly lowered basal blood glucose and HbA1c in both db/db mice and ZDF rats.[3] A key feature of lixisenatide is its pronounced effect on postprandial glucose (PPG), largely driven by its potent inhibition of gastric emptying.[7][12]

| Animal Model | Treatment Regimen | Key Glycemic Outcomes | Reference |

| db/db Mice | Chronic intraperitoneal administration (up to 500 µg/kg) | Prevented glucose tolerance deterioration; Dose-dependent reduction in HbA1c. | [3] |

| ZDF Rats | 50 µg/kg/day S.C. infusion for 12 weeks | Significantly decreased basal blood glucose; Improved oral glucose tolerance; 1.7% reduction in HbA1c vs. controls. | [3] |

| Conscious Dogs | Acute doses (0.15–5 µg/kg) | Reduced maximum glucose response in OGTT by 49–73%. | [14] |

Table 2: Effects of Lixisenatide on Glycemic Control in Diabetic Animal Models.

Gastric Emptying

As a short-acting GLP-1 receptor agonist, lixisenatide has a substantial and sustained effect on delaying gastric emptying, a mechanism that is vital for controlling PPG.[7][15] Unlike some long-acting agonists, this effect does not appear to be subject to tachyphylaxis (diminished response over time).[7]

| Species | Treatment | Method | Result | Reference |

| Wistar Rats | Lixisenatide (1, 3, or 10 µg/kg) | Phenol Red Assay | Dose-dependent delay in gastric emptying. | [16] |

Table 3: Effect of Lixisenatide on Gastric Emptying in Wistar Rats.

Cardiovascular and Other Effects

Preclinical studies have investigated the effects of lixisenatide beyond glycemic control.

-

Cardioprotective Effects: In rodent models of myocardial ischemia-reperfusion injury, lixisenatide reduced infarct size and, with chronic treatment, improved cardiac function.[17][18] Interestingly, some of these cardioprotective effects were observed even in GLP-1 receptor knockout mice, suggesting the involvement of receptor-independent mechanisms.[17][18] In diabetic rats, lixisenatide also ameliorated vascular complications by modulating eNOS and Nrf2/HO-1 signaling pathways.[19][20]

-

Neuroprotective Effects: Lixisenatide has shown neuroprotective potential in animal models. In a mouse model of Alzheimer's disease (APP/PS1), it improved performance in cognitive tasks, increased synaptic plasticity, and reduced amyloid plaque load and neuroinflammation.[21] It also conferred protection against cerebral ischemia/reperfusion injury in diabetic rats.[22]

Pharmacokinetics

The pharmacokinetic profile of lixisenatide has been evaluated in several preclinical species, including rats, dogs, and monkeys.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following subcutaneous (SC) administration in rats, lixisenatide is absorbed, reaching maximum plasma concentrations (Cmax) within 30 minutes.[9] The absolute bioavailability after subcutaneous dosing in rats is low, reported to be between 2-3%.[9]

-

Distribution: Distribution studies showed very low transfer of lixisenatide across the placenta in pregnant rats and rabbits.[1] Significant amounts of the drug were not detected in the brain.[1]

-

Metabolism: Lixisenatide is a peptide and is expected to be cleared primarily through metabolic degradation.[1][23] In vitro studies using liver and kidney S9 fractions identified degraded peptide products that are not expected to be pharmacologically active.[1] Lixisenatide did not significantly inhibit or induce major CYP450 isozymes.[1]

-

Elimination: The primary route of elimination is anticipated to be renal clearance via glomerular filtration followed by peptide degradation.[1][9] A study in lactating rats showed that a very low amount of lixisenatide is secreted into milk.[1]

Pharmacokinetic Parameters

Pharmacokinetic parameters in rats highlight its short-acting profile.

| Route | Dose | t½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Bioavailability (%) | Reference |

| IV | 1 mg/kg | 0.37 ± 0.06 | - | - | 22.65 ± 3.45 | - | [9] |

| SC | 5 mg/kg | 0.44 ± 0.08 | Reached in <0.5 h | - | - | 2.17% | [9] |

Table 4: Pharmacokinetic Parameters of Lixisenatide in Rats.

Preclinical Safety and Toxicology

A comprehensive non-clinical safety program for lixisenatide was conducted in rats, mice, rabbits, and dogs.

| Study Type | Species | Key Findings | Reference |

| General Toxicology | Rats, Dogs | Reduced body weight and food consumption (pharmacological effect). Effects on male reproductive organs at very high exposures (>4000x clinical). | [1] |

| Genetic Toxicity | In vitro / In vivo battery | Lixisenatide was negative in all assays. | [1] |

| Carcinogenicity | Rats, Mice | Thyroid C-cell (parafollicular) tumors observed at high exposures (>50x clinical AUC). This is a known class effect for GLP-1 receptor agonists in rodents. | [1] |

| Reproductive & Developmental Toxicity | Rats, Rabbits | At maternally toxic doses, findings included decreased fetal growth, skeletal malformations, and embryonic death. A direct drug effect could not be excluded. | [1] |

| Safety Pharmacology | Rats | Transient hypoactivity observed after repeated daily doses. No abnormal behavior or coordination was noted. | [1] |

Table 5: Summary of Preclinical Toxicology Findings for Lixisenatide.

The risk of thyroid C-cell tumors in rodents is a class-wide finding for GLP-1 receptor agonists; its relevance to humans is considered low but cannot be fully discounted.[1] The effects on male reproductive organs in animals were observed at exposures significantly higher than those in humans, and a dedicated clinical trial found no drug-related effects on human spermatogenesis.[1]

Key Experimental Protocols

GLP-1 Receptor Binding Assay (Competitive Displacement)

-

Principle: To determine the binding affinity (IC₅₀) of lixisenatide for the GLP-1 receptor.

-

Methodology: Membranes from cells engineered to express the human GLP-1 receptor (e.g., CHO-K1 cells) are incubated with a fixed concentration of radiolabeled GLP-1.[3] Varying concentrations of unlabeled lixisenatide are added to compete for binding to the receptor. After reaching equilibrium, bound and free radioligand are separated. The amount of radioactivity bound to the membranes is measured, and the concentration of lixisenatide required to inhibit 50% of the specific binding of the radiolabeled GLP-1 is calculated as the IC₅₀ value.[3]

In Vivo Gastric Emptying Assessment (Phenol Red Method in Rats)

-

Principle: To quantify the rate of gastric emptying by measuring the amount of a non-absorbable marker remaining in the stomach after a set time.

-

Methodology: Wistar rats are fasted overnight. Lixisenatide or vehicle is administered subcutaneously.[16] After 30 minutes, a solution of 0.05% phenol red in 1.5% hydroxyethyl cellulose (HEC) is administered orally (1.5 mL per rat).[16] After another defined period (e.g., 20-30 minutes), the animal is euthanized, and the stomach is ligated and removed. The stomach is homogenized, and the phenol red content is measured photometrically at 560 nm to determine the percentage of the meal remaining.[16]

Human Islet Transplantation Model for Beta-Cell Function

-

Principle: To assess the in vivo effects of a drug on human pancreatic islet function and survival in a controlled environment.

-

Methodology: Human islets are isolated from deceased donor pancreases.[13] Immunodeficient mice (e.g., NOD-scid IL-2rgnull) are rendered diabetic. A marginal mass of human islets is transplanted under the kidney capsule of the diabetic mice.[24] Once engrafted, mice are treated daily with lixisenatide (e.g., 50, 150, 500 µg/kg) or vehicle.[13] Islet function is monitored via blood glucose levels, glucose tolerance tests, and measurement of plasma human insulin or C-peptide.[13] At the end of the study, the kidney bearing the graft is removed for histological analysis to quantify beta-cell number, proliferation (e.g., Ki67 staining), and apoptosis (e.g., TUNEL assay).[13]

Pharmacokinetic Analysis (LC-MS/MS Method in Rat Plasma)

-

Principle: A highly sensitive and specific method to quantify lixisenatide concentrations in biological matrices.

-

Methodology:

-

Sample Preparation: Plasma samples (e.g., 50 µL) are mixed with an internal standard (e.g., esomeprazole) and a protein precipitation agent like methanol containing formic acid.[9] Samples are vortexed and centrifuged to pellet the precipitated proteins.[9]

-

Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Lixisenatide is separated from other matrix components on a C18 analytical column using a gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile.[9]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. Lixisenatide is ionized (e.g., by electrospray ionization) and detected using Multiple Reaction Monitoring (MRM). The specific mass transition for lixisenatide is monitored (e.g., m/z 810.8 → 129.2) for quantification.[9][25]

-

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of Lixisenatide? [synapse.patsnap.com]

- 3. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitechnol.com [scitechnol.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the GLP-1 receptor agonist lixisenatide on postprandial glucose and gastric emptying--preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lixisenatide: A New Option for Managing Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Lixisenatide accelerates restoration of normoglycemia and improves human beta-cell function and survival in diabetic immunodeficient NOD–scid IL-2rgnull RIP-DTR mice engrafted with human islets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lixisenatide accelerates restoration of normoglycemia and improves human beta-cell function and survival in diabetic immunodeficient NOD-scid IL-2rg(null) RIP-DTR mice engrafted with human islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of the glucagon-like peptide-1 receptor agonist lixisenatide on postprandial hepatic glucose metabolism in the conscious dog - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lixisenatide: A New Member of the Glucagon-Like Peptide 1 Receptor Agonist Class of Incretin Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cardioprotective effects of lixisenatide in rat myocardial ischemia-reperfusion injury studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cardioprotective effects of lixisenatide in rat myocardial ischemia-reperfusion injury studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ameliorative effect of lixisenatide on diabetic cardiovascular damage and its enhancement via ticagrelor co-administration in rats: possible role of eNOS and NrF₂ /HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ameliorative effect of lixisenatide on diabetic cardiovascular da...: Ingenta Connect [ingentaconnect.com]

- 21. Lixisenatide, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lixisenatide, a novel GLP-1 analog, protects against cerebral ischemia/reperfusion injury in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Lixisenatide: pharmacodynamics, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Trajectory of Lixisenatide Acetate: From Discovery to Clinical Application

An In-depth Technical Guide on the Development of a Prandial GLP-1 Receptor Agonist

This technical guide provides a comprehensive overview of the discovery and development timeline of lixisenatide acetate, a glucagon-like peptide-1 (GLP-1) receptor agonist. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical milestones, experimental methodologies, and the molecular mechanisms underpinning its therapeutic effects.

Discovery and Early Development

Lixisenatide (formerly AVE0010) was invented by the Danish biotechnology company Zealand Pharma.[1] The discovery was based on their proprietary Structure-Inducing Probe (SIP™) technology , which involves modifying peptides to enhance their structural stability and resistance to degradation.[1][2] Lixisenatide is a synthetic analogue of exendin-4, a peptide found in the saliva of the Gila monster, with a C-terminal modification consisting of six lysine residues. This modification protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending its half-life.[1]

In 2003 , Zealand Pharma entered into a global licensing agreement with Sanofi-Aventis (now Sanofi) for the development and commercialization of lixisenatide.[3] This partnership propelled the molecule into extensive preclinical and clinical evaluation.

Preclinical Development

Preclinical studies were instrumental in characterizing the pharmacological profile of lixisenatide, demonstrating its potential as a therapeutic agent for type 2 diabetes.

In Vitro Studies

Receptor Binding and Activation:

-

Objective: To determine the binding affinity and potency of lixisenatide at the human GLP-1 receptor (GLP-1R).

-

Methodology: Receptor binding studies were conducted using Chinese hamster ovary (CHO) cells overexpressing the human GLP-1 receptor. The affinity was determined by measuring the displacement of a radiolabeled GLP-1 analog.

-

Key Findings: Lixisenatide demonstrated a high binding affinity for the human GLP-1R with a median inhibitory concentration (IC50) of 1.4 nM .[4] This affinity is approximately four times greater than that of native GLP-1.[4][5]

Beta-Cell Function and Survival:

-

Objective: To assess the direct effects of lixisenatide on pancreatic beta-cell function and survival.

-

Methodology: In vitro studies were performed using isolated human and rat pancreatic islets. The effects of lixisenatide on glucose-stimulated insulin secretion (GSIS), insulin content, and apoptosis were evaluated under normal and lipotoxic conditions.

-

Key Findings: Lixisenatide dose-dependently potentiated GSIS in human islets.[4] It also protected INS-1 cells (a rat insulinoma cell line) from lipid- and cytokine-induced apoptosis and preserved insulin production and beta-cell function in human islets under lipotoxic stress.[6]

In Vivo Studies

Animal Models of Type 2 Diabetes:

-

Objective: To evaluate the efficacy of lixisenatide in improving glycemic control and preserving beta-cell mass in animal models of type 2 diabetes.

-

Methodology: Studies were conducted in diabetic rodent models, including db/db mice and Zucker Diabetic Fatty (ZDF) rats. Lixisenatide was administered via subcutaneous injection, and various endpoints were assessed, including blood glucose levels, HbA1c, glucose tolerance, and pancreatic beta-cell mass.

-

Key Findings:

-

In db/db mice, chronic administration of lixisenatide led to dose-dependent reductions in HbA1c and preserved pancreatic insulin mRNA expression and beta-cell mass.[1]

-

In ZDF rats, a 12-week continuous subcutaneous infusion of lixisenatide (50 µg/kg/day) significantly decreased basal blood glucose, improved oral glucose tolerance, and resulted in a 1.7% reduction in HbA1c compared to controls.[1] It also preserved both first- and second-phase insulin secretion.[1]

-

Neuroprotective Effects:

-

Objective: To investigate the potential neuroprotective effects of lixisenatide in a mouse model of Alzheimer's disease.

-

Methodology: APP/PS1 mice were treated with daily intraperitoneal injections of lixisenatide. Cognitive function was assessed using the object recognition task, and brain tissue was analyzed for amyloid plaque load and neuroinflammation.

-

Key Findings: Lixisenatide treatment improved performance in the object recognition task, reduced amyloid plaque load in the cortex, and decreased microglial activation, suggesting a neuroprotective effect.

Clinical Development

The clinical development of lixisenatide was primarily driven by the extensive GetGoal Phase III program , which evaluated its efficacy and safety in a broad population of patients with type 2 diabetes. More recently, the LixiPark Phase II trial explored its potential in Parkinson's disease.

GetGoal Phase III Program

The GetGoal program consisted of multiple randomized, controlled trials assessing lixisenatide as monotherapy and as an add-on to various oral antidiabetic drugs (OADs) and basal insulin.

Experimental Protocol: Standardized Meal Tolerance Test

A standardized meal tolerance test was frequently used in the GetGoal program to assess postprandial glucose (PPG) control.

-

Patient Preparation: Patients fasted overnight for at least 8 hours. The use of rapid-acting insulin was permitted up to two hours before the test, and short-acting insulin up to six hours before.

-

Meal Administration: Participants consumed a standardized liquid meal (e.g., 6 mL/kg of Boost™, up to a maximum of 360 mL) within 10 minutes.[7]

-

Blood Sampling: Blood samples for glucose and C-peptide measurements were collected at -10 minutes (baseline), 0 minutes (start of meal ingestion), and at 15, 30, 60, 90, and 120 minutes post-meal.[7]

Summary of Key GetGoal Trial Results

| Trial | Patient Population | Treatment Arm | Comparator | Key Efficacy Endpoints (at 24 weeks unless otherwise specified) |

| GetGoal-Mono | Drug-naïve T2D | Lixisenatide 20 µg QD | Placebo | HbA1c Reduction: -0.66% vs. Placebo (p<0.0001) 2-hr PPG Reduction (Meal Test): -5.5 mmol/L vs. Placebo (p<0.0001) |

| GetGoal-M | T2D on Metformin | Lixisenatide 20 µg QD (morning) | Placebo | HbA1c Reduction: -0.9% vs. -0.4% (p<0.0001) 2-hr PPG Reduction (Meal Test): -5.9 mmol/L vs. -1.4 mmol/L (p<0.0001) |

| GetGoal-S | T2D on Sulfonylurea +/- Metformin | Lixisenatide 20 µg QD | Placebo | HbA1c Reduction: -0.85% vs. -0.10% (p<0.0001) Body Weight Change: -1.76 kg vs. -0.95 kg |

| GetGoal-L | T2D on Basal Insulin +/- Metformin | Lixisenatide 20 µg QD | Placebo | HbA1c Reduction (Placebo-Corrected): -0.4% (p=0.0002) PPG Reduction (Standardized Breakfast): -3.8 mmol/L (p<0.0001) Body Weight Change (Placebo-Corrected): -1.3 kg (p<0.0001) |

| GetGoal-O | Elderly T2D (≥70 years) | Lixisenatide 20 µg QD | Placebo | HbA1c Reduction: -0.57% vs. +0.06% (p<0.0001) 2-hr PPG Reduction: -5.12 mmol/L vs. -0.07 mmol/L (p<0.0001) Body Weight Change: -1.47 kg vs. -0.16 kg (p<0.0001) |

LixiPark Phase II Trial

-

Objective: To assess the efficacy and safety of lixisenatide on the progression of motor symptoms in early-stage Parkinson's disease.

-

Methodology: A randomized, double-blind, placebo-controlled trial involving 156 patients with Parkinson's disease diagnosed within the last 3 years. Participants received either lixisenatide 20 µg daily or placebo for 12 months, in addition to their standard medication. The primary endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score (motor examination) in the "ON" medication state.

-

Key Findings: After 12 months, the MDS-UPDRS Part III scores worsened by a mean of 3.04 points in the placebo group, while there was no worsening in the lixisenatide group. The difference between the two groups was statistically significant, suggesting a potential disease-modifying effect of lixisenatide on motor symptoms.

Mechanism of Action

Lixisenatide exerts its therapeutic effects by acting as a GLP-1 receptor agonist.[5] Its primary mechanisms of action include:

-

Glucose-dependent stimulation of insulin secretion: Lixisenatide binds to GLP-1 receptors on pancreatic beta-cells, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which ultimately enhances glucose-dependent insulin exocytosis.[8][9]

-

Suppression of glucagon secretion: Lixisenatide acts on pancreatic alpha-cells to suppress the release of glucagon in a glucose-dependent manner, thereby reducing hepatic glucose production.[5]

-

Slowing of gastric emptying: Lixisenatide significantly delays gastric emptying, which reduces the rate of glucose absorption from the gut and lowers postprandial glucose excursions.[10]

GLP-1 Receptor Signaling Pathway

Caption: Lixisenatide-mediated GLP-1R signaling pathway.

Experimental Workflow: Gastric Emptying Scintigraphy

Caption: Workflow for Gastric Emptying Scintigraphy.

Regulatory Milestones

-

February 2013: Lixisenatide (Lyxumia®) receives marketing authorization from the European Commission for the treatment of adults with type 2 diabetes mellitus.

-

July 2016: The U.S. Food and Drug Administration (FDA) approves lixisenatide (Adlyxin®) as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[5]

Conclusion

The development of this compound exemplifies a successful translation of basic scientific discovery into a clinically valuable therapeutic agent. From its rational design using SIP™ technology to its extensive evaluation in the GetGoal clinical trial program, lixisenatide has been established as an effective prandial GLP-1 receptor agonist for the management of type 2 diabetes. Its pronounced effect on postprandial glucose control, coupled with a favorable safety profile, provides a valuable treatment option for a significant patient population. Furthermore, ongoing research into its potential neuroprotective effects highlights the expanding therapeutic landscape for this class of molecules.

References

- 1. Discovery of lixisenatide analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zealand Pharma Announces An Extension of The Lixisenatide Global Licensing Agreement with sanofi-aventis for Type-2 Diabetes [bionity.com]

- 3. Lixisenatide - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Lixisenatide, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats | MDPI [mdpi.com]

- 6. Pharmacological profile of lixisenatide: A new GLP-1 receptor agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C-peptide is the appropriate outcome measure for type 1 diabetes clinical trials to preserve beta-cell function: report of an ADA workshop, 21-22 October 2001 [api.repository.cam.ac.uk]

- 8. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms and clinical efficacy of lixisenatide for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Lixisenatide Acetate on Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is a therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action extends beyond glycemic control, with significant direct effects on pancreatic beta-cell function and survival. This technical guide provides an in-depth overview of the in vitro effects of Lixisenatide on pancreatic beta-cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to support further research and development in the field of diabetes therapeutics.

Core Mechanism of Action: GLP-1 Receptor Activation

Lixisenatide functions as a GLP-1 receptor agonist, mimicking the actions of the endogenous incretin hormone GLP-1.[1] Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor on the surface of pancreatic beta-cells, Lixisenatide initiates a cascade of intracellular events.[1] This activation is central to its therapeutic effects, including the enhancement of glucose-dependent insulin secretion, inhibition of glucagon release, and promotion of beta-cell health.[1][2]

The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels subsequently activate two key downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2). The coordinated action of these proteins modulates insulin exocytosis, gene expression, and cellular survival pathways, ultimately improving beta-cell function and resilience.

References

Lixisenatide Acetate: A Deep Dive into its Role in Glucose-Dependent Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixisenatide acetate is a glucagon-like peptide-1 (GLP-1) receptor agonist that has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM). Its primary mechanism of action revolves around the potentiation of glucose-dependent insulin secretion, a crucial physiological process often impaired in individuals with T2DM. This technical guide provides an in-depth exploration of the molecular mechanisms, preclinical evidence, and clinical trial data underpinning the action of lixisenatide on insulin release. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Molecular Mechanism of Action: GLP-1 Receptor Signaling

Lixisenatide exerts its effects by binding to and activating the GLP-1 receptor, a G-protein coupled receptor predominantly found on pancreatic beta cells.[1] This interaction initiates a cascade of intracellular signaling events that are fundamental to its insulinotropic action.

Upon binding of lixisenatide to the GLP-1 receptor, the associated Gαs subunit is activated. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] The elevated cAMP then activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2] Both PKA and Epac contribute to the enhancement of insulin exocytosis from the beta cells, but only in the presence of elevated glucose levels. This glucose-dependency is a critical feature of lixisenatide's action, minimizing the risk of hypoglycemia.[3]

The following diagram illustrates the signaling pathway:

Quantitative Effects on Insulin Secretion and Glycemic Control

The clinical efficacy of lixisenatide in improving glycemic control is well-documented through numerous studies, particularly the GetGoal clinical trial program. The following tables summarize key quantitative data from these trials.

Table 1: Effect of Lixisenatide on First and Second Phase Insulin Secretion

| Study Population | Intervention | First-Phase Insulin Secretion | Second-Phase Insulin Secretion | Reference |

| Type 2 Diabetes | Lixisenatide 20 µg (single dose) | > 6-fold increase vs. placebo | ~3-fold increase vs. placebo | [3] |

| Type 2 Diabetes | Lixisenatide 20 µg (single dose) | 2.8-fold increase vs. placebo | 1.6-fold increase vs. placebo | [4] |

Table 2: Efficacy of Lixisenatide on Glycemic Parameters from the GetGoal Program

| Trial (Background Therapy) | Lixisenatide Arm (Change from Baseline) | Placebo Arm (Change from Baseline) | Between-Group Difference (p-value) | Reference |

| HbA1c (%) | ||||

| GetGoal-O (Various OADs/Insulin) | -0.57% | +0.06% | -0.64% (<0.0001) | [5] |

| GetGoal-L-Asia (Basal Insulin ± SU) | -0.88% vs. placebo | - | -0.88% (<0.0001) | [6] |

| GetGoal-M (Metformin) | -0.92% (morning), -0.78% (evening) | -0.44% | -0.48% (morning), -0.34% (evening) (<0.0001) | [7] |

| 2-hr Postprandial Glucose (mmol/L) | ||||

| GetGoal-O (Various OADs/Insulin) | -5.12 mmol/L | -0.07 mmol/L | -5.05 mmol/L (<0.0001) | [8] |

| GetGoal-M-Asia (Metformin) | - | - | -4.28 mmol/L vs. placebo (<0.0001) | [7] |

| GetGoal-M (Metformin) | - | - | -4.5 mmol/L vs. placebo (morning) (<0.0001) | [7] |

| Fasting Plasma Glucose (mmol/L) | ||||

| GetGoal-O (Various OADs/Insulin) | -0.78 mmol/L | -0.01 mmol/L | -0.77 mmol/L (<0.0001) | [8] |

Key Experimental Protocols

The following sections detail the methodologies employed in pivotal studies to evaluate the effects of lixisenatide.

Intravenous Glucose Challenge

Objective: To assess the effect of lixisenatide on first and second-phase insulin secretion.

Protocol:

-

Study Design: Single-center, double-blind, randomized, placebo-controlled, two-way crossover study.[6]

-

Participants: Patients with type 2 diabetes.

-

Procedure:

-

A single subcutaneous injection of lixisenatide (20 µg) or placebo is administered.[3]

-

Two hours post-injection, an intravenous bolus of glucose (0.3 g/kg body weight) is administered over 30 seconds.[3]

-

Blood samples are collected at frequent intervals before and after the glucose challenge to measure insulin, C-peptide, and glucose concentrations.

-

-

Endpoints:

-

First-phase insulin response: Calculated as the area under the insulin secretion rate curve from 0 to 10 minutes post-glucose challenge.

-

Second-phase insulin response: Calculated as the area under the insulin secretion rate curve from 10 to 120 minutes post-glucose challenge.[4]

-

Standardized Meal Tolerance Test

Objective: To evaluate the effect of lixisenatide on postprandial glucose and insulin levels.

Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled trials (e.g., GetGoal-O, GetGoal-M).[5][9]

-

Participants: Patients with type 2 diabetes with inadequate glycemic control on their current therapy.

-

Procedure:

-

Participants are in a fasting state for at least 8 hours.[5]

-

Lixisenatide or placebo is self-administered via subcutaneous injection 30-60 minutes before the meal.[5]

-

A standardized liquid meal is consumed. In the GetGoal-O and GetGoal-M trials, this consisted of a 400 mL, 600 kcal liquid meal (Ensure® Plus) with a composition of 53.8% carbohydrate, 16.7% protein, and 29.5% fat.[5][9]

-

Blood samples are collected at baseline and at various time points (e.g., every 30 minutes) for up to 4 hours post-meal to measure plasma glucose, insulin, and C-peptide.

-

-

Endpoints:

The following diagram outlines a typical experimental workflow for a standardized meal tolerance test:

Assessment of Gastric Emptying

Objective: To measure the effect of lixisenatide on the rate of gastric emptying, a key contributor to its postprandial glucose-lowering effect.

Protocol (Acetaminophen Absorption Test):

-

Rationale: Acetaminophen is not absorbed from the stomach but is rapidly absorbed in the small intestine. Therefore, the rate of its appearance in the plasma serves as an indirect measure of the rate of gastric emptying.[11]

-

Procedure:

-

A standardized meal containing a known dose of acetaminophen is ingested.

-

Serial blood samples are collected over several hours.

-

Plasma acetaminophen concentrations are measured.

-

-

Endpoints:

Conclusion

This compound effectively enhances glucose-dependent insulin secretion through the activation of the GLP-1 receptor and its downstream signaling pathways involving cAMP, PKA, and Epac. This mechanism, coupled with its notable effect on delaying gastric emptying, translates into significant improvements in glycemic control, particularly in the postprandial state, as evidenced by extensive clinical trial data. The glucose-dependent nature of its insulinotropic action is a key feature that contributes to a favorable safety profile with a low risk of hypoglycemia. This in-depth understanding of lixisenatide's pharmacology is crucial for the continued development and optimal clinical application of GLP-1 receptor agonists in the management of type 2 diabetes.

References

- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lixisenatide resensitizes the insulin-secretory response to intravenous glucose challenge in people with type 2 diabetes--a study in both people with type 2 diabetes and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. The Clinical Development Program of Lixisenatide: A Once-Daily Glucagon-Like Peptide-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. Summary of GETGOAL – O - Clinical Review Report: Lixisenatide (Adlyxine) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 12. Quantified Metrics of Gastric Emptying Delay by GLP-1 Agonists: A Systematic Review and Meta-Analysis with Insights for Periprocedural Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Do GLP-1 agonists need to be stopped before surgery? | epocrates [epocrates.com]

Neuroprotective Properties of Lixisenatide Acetate in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Lixisenatide acetate, a glucagon-like peptide-1 (GLP-1) receptor agonist, as demonstrated in various preclinical models of neurodegenerative diseases. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Lixisenatide is a potent and selective GLP-1 receptor agonist, initially developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] GLP-1 receptors are not only found in the pancreas but are also expressed in the central nervous system, including in neurons, astrocytes, and glial cells.[3] Activation of these receptors in the brain has been shown to exert diverse neuroprotective, anti-inflammatory, and anti-apoptotic effects.[3][4][5] Preclinical evidence strongly suggests that Lixisenatide and other GLP-1 analogues hold promise as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[4][6][7] These compounds can cross the blood-brain barrier and have been shown to mitigate key pathological features of these diseases in animal models.[8][9][10]

Preclinical Models of Alzheimer's Disease (AD)

In preclinical AD models, Lixisenatide has been shown to reduce hallmark pathologies, including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, while also improving cognitive deficits.[8][11][12]

Experimental Protocols

A common model used to evaluate Lixisenatide in the context of AD is the APP/PS1/tau triple transgenic mouse model or the APPswe/PS1ΔE9 (APP/PS1) double transgenic model, which develops age-dependent Aβ plaques and cognitive decline.[2][11]

-

Animal Model: Male or female APP/PS1 or APP/PS1/tau mice are typically used. Studies often commence when mice have already developed significant plaque pathology (e.g., at 7 to 12 months of age).[2][11]

-

Drug Administration: Lixisenatide is dissolved in saline and administered via daily intraperitoneal (i.p.) injections. Dosages in studies have ranged from 1 to 10 nmol/kg.[2] Control groups receive vehicle (saline) injections.

-

Treatment Duration: Chronic treatment is typical, lasting from 60 days to 10 weeks.[2][11]

-

Behavioral Assessment: Cognitive function, particularly spatial and recognition memory, is assessed using tests like the Morris water maze or the object recognition task.[2][8]

-

Histological and Biochemical Analysis: Following the treatment period, brain tissue (typically the hippocampus and cortex) is analyzed.

-

Plaque Load: Immunohistochemistry with anti-Aβ antibodies (e.g., 6E10) and staining with Congo red are used to quantify total and dense-core amyloid plaque loads.[2][13]

-

Neuroinflammation: Microglial activation is assessed by staining for markers like Iba1.[2][13]

-

Synaptic Plasticity: Long-term potentiation (LTP) is measured in hippocampal slices to assess synaptic health and function.[2]

-

Signaling Pathways: Western blotting is used to measure the expression and phosphorylation of key proteins in signaling cascades, such as PKA, CREB, and p38-MAPK.[11][14]

-

Summary of Quantitative Data: Alzheimer's Disease Models

| Preclinical Model | Lixisenatide Dosage & Duration | Key Parameter Measured | Observed Effect | Reference |

| APP/PS1 Mice | 1 and 10 nmol/kg i.p. daily for 10 weeks | Object Recognition Task Performance | Improved performance at all doses tested. | [2] |

| APP/PS1 Mice | 1 and 10 nmol/kg i.p. daily for 10 weeks | Hippocampal Long-Term Potentiation (LTP) | Strongly increased LTP; 1 nmol/kg was most effective. | [2][13] |

| APP/PS1 Mice | 1 and 10 nmol/kg i.p. daily for 10 weeks | Amyloid Plaque Load (Cortex) | Reduced total and dense-core plaque load at all doses. | [2][13] |

| APP/PS1 Mice | 1 and 10 nmol/kg i.p. daily for 10 weeks | Microglial Activation (Iba1 staining) | Reduced chronic inflammatory response. | [2][13] |

| APP/PS1/tau Mice | 10 nmol/kg i.p. daily for 60 days | Amyloid Plaques & Neurofibrillary Tangles | Reduced plaques and tangles in the hippocampus. | [11] |

| APP/PS1/tau Mice | 10 nmol/kg i.p. daily for 60 days | Neuroinflammation | Reduced neuroinflammation in the hippocampus. | [11] |

Preclinical Models of Parkinson's Disease (PD)

Lixisenatide has demonstrated significant neuroprotective effects in rodent models of Parkinson's disease, primarily by protecting dopaminergic neurons from degeneration and improving motor function.[6][15][16]

Experimental Protocols